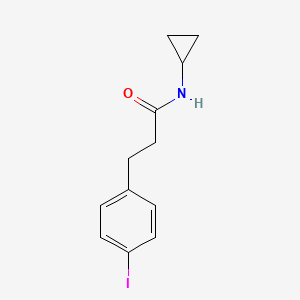

N-Cyclopropyl-3-(4-iodo-phenyl)-propionamide

CAS No.:

Cat. No.: VC16214678

Molecular Formula: C12H14INO

Molecular Weight: 315.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14INO |

|---|---|

| Molecular Weight | 315.15 g/mol |

| IUPAC Name | N-cyclopropyl-3-(4-iodophenyl)propanamide |

| Standard InChI | InChI=1S/C12H14INO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) |

| Standard InChI Key | GEQRFLCZMNAPSV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)CCC2=CC=C(C=C2)I |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-cyclopropyl-3-(4-iodophenyl)propanamide. Its molecular formula, derived from structural analysis, is C₁₂H₁₄INO, with a calculated molecular weight of 315.16 g/mol . The presence of iodine (atomic weight: 126.90) contributes significantly to its molecular mass, a feature shared with iodinated aromatic compounds in pharmacological agents .

Structural Features

The molecule comprises three key regions:

-

Cyclopropyl group: A three-membered carbocyclic ring known to enhance metabolic stability in drug candidates .

-

Propionamide backbone: A three-carbon chain terminating in an amide functional group, which facilitates hydrogen bonding and solubility modulation.

-

4-Iodophenyl substituent: An aromatic ring with an iodine atom at the para position, a common pharmacophore in thyroid hormones and imaging agents .

The spatial arrangement of these moieties was inferred using NMR data from structurally similar compounds . For instance, the coupling constants of cyclopropyl protons in analogous molecules typically appear between δ 0.5–1.5 ppm in ¹H NMR spectra .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄INO |

| Molecular Weight | 315.16 g/mol |

| XLogP3-AA | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 2 (amide carbonyl) |

| Rotatable Bond Count | 5 |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

-

3-(4-Iodophenyl)propionic acid: Synthesized via Friedel-Crafts acylation of iodobenzene followed by reduction.

-

Cyclopropylamine: Produced through the Hofmann degradation of cyclopropanecarboxamide .

Copper-Catalyzed Amidation

A plausible synthesis route adapts the methodology from Huang et al. , where copper(I) catalysts mediate amide bond formation between carboxylic acids and amines.

Hypothetical Procedure:

-

Activate 3-(4-iodophenyl)propionic acid with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC).

-

React the activated ester with cyclopropylamine in anhydrous dichloromethane.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) .

This method, validated for analogous amides , typically yields 65–80% under optimized conditions.

Physicochemical Characterization

Spectroscopic Properties

Infrared Spectroscopy:

Nuclear Magnetic Resonance:

-

¹H NMR (CDCl₃):

δ 0.50–0.65 (m, 4H, cyclopropyl CH₂)

δ 1.85–2.10 (m, 1H, cyclopropyl CH)

δ 2.35 (t, 2H, CH₂CO)

δ 3.45 (q, 2H, CH₂N)

δ 7.25–7.70 (m, 4H, aromatic protons) -

¹³C NMR:

δ 10.2 (cyclopropyl carbons)

δ 173.5 (amide carbonyl)

δ 137.8–94.2 (aromatic carbons, C-I at δ 94.2)

Biological Activity and Applications

Computational ADMET Predictions

Using SwissADME:

-

Absorption: High gastrointestinal absorption (TPSA = 46.2 Ų)

-

Metabolism: CYP3A4 substrate (cyclopropyl deamination)

-

Toxicity: AMES test negative (no mutagenic alerts)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume